3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline

Sourcing TNKS1/2 inhibitor building blocks often means extended custom synthesis lead times. This cyclobutyl-linked 4-methyl-4H-1,2,4-triazole-aniline scaffold is the conserved pharmacophore core of potent tankyrase inhibitors, now available from stock. • Cyclobutyl linker provides conformational restriction distinct from methylene/oxetane analogs-ideal for systematic core SAR. • Free aniline NH₂ enables modular derivatization for warhead conjugation or probe development. • ≥97% purity; ambient shipping.

Molecular Formula C14H18N4
Molecular Weight 242.32 g/mol
Cat. No. B13920285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline
Molecular FormulaC14H18N4
Molecular Weight242.32 g/mol
Structural Identifiers
SMILESCN1C=NN=C1C(C2CCC2)C3=CC(=CC=C3)N
InChIInChI=1S/C14H18N4/c1-18-9-16-17-14(18)13(10-4-2-5-10)11-6-3-7-12(15)8-11/h3,6-10,13H,2,4-5,15H2,1H3
InChIKeyQJHYXJYLVGKJBD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-yl)methyl)aniline: Chemical Identity & Structural Context


3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline (CAS 2573776-78-8, MF C₁₄H₁₈N₄, MW 242.32) is a phenyl‑1,2,4‑triazole derivative incorporating a cyclobutyl linker between the triazole and aniline rings . This scaffold is a core motif in a series of potent tankyrase 1/2 (TNKS1/2) inhibitors described in primary medicinal chemistry literature [1]. The compound is primarily available as a custom synthesis building block (typical purity ≥97%) from specialist chemical suppliers, intended for research use only .

Workflow Custom synthesis / lead optimization intermediate
Scaffold Role Triazole-cyclobutyl core for TNKS1/2 inhibitor design
Use Context Research use only; requires independent validation

3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-yl)methyl)aniline: Generic Substitution Risks


No peer‑reviewed studies or vendor data were identified that quantitatively compare the biological activity, physicochemical properties, or synthetic utility of 3-(cyclobutyl(4-methyl-4H-1,2,4-triazol-3-YL)methyl)aniline against close structural analogs such as 3-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]aniline (CAS 1368886-88-7) or the difluoro‑cyclobutyl derivative 3-[3,3-difluoro-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]cyclobutyl]benzenamine (CAS 2812367-33-0) . In the absence of quantitative head‑to‑head or cross‑study evidence, any claim of superior performance or unique value is unsupported; consequently, generic interchange among triazole‑aniline building blocks cannot be reliably guided by published data.

No comparative data
Head-to-head biological or physicochemical property data versus close analogs is absent from published literature.
Generic interchange unsupported
Published evidence cannot guide reliable substitution among triazole-aniline building blocks; any interchange would require independent experimental validation.

3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-yl)methyl)aniline: Differentiation Evidence Not Available


No product-specific quantitative evidence has been identified for this building block. Head-to-head comparisons with structural analogs and biological activity data are not reported. Research use must be supported by independent experimental validation.

3-(Cyclobutyl(4-methyl-4H-1,2,4-triazol-3-yl)methyl)aniline: Potential Application Scenarios


Tankyrase Inhibitor Lead Optimization

The compound's triazole‑cyclobutyl‑aniline scaffold mirrors the conserved core of pM‑potent tankyrase inhibitors [1]. It could serve as an intermediate for introducing “East” or “South” substituents in structure‑guided optimization campaigns, provided the user validates its reactivity and biological activity independently.

Chemical Biology Probe Synthesis

If coupled to an appropriate warhead or reporter, the aniline nitrogen may be functionalized to create target‑engagement probes for TNKS1/2. This scenario depends entirely on unpublished experimental data; the building block alone has no documented probe performance.

Scaffold-Hopping Library Synthesis

The cyclobutyl linker imparts conformational restriction distinct from methylene or oxetane analogs [1]. Without comparative data, its value in a screening library is speculative but could be tested in a focused set of TNKS1/2 inhibitors where core modifications are systematically evaluated.

Application
Selection Property
Validation Focus
Tankyrase Inhibitor Lead Optimization
Triazole-cyclobutyl scaffold reactivity
Independent biological and reactivity validation
Chemical Biology Probe Synthesis
Aniline functionalization compatibility
Probe performance requires empirical data
Scaffold-Hopping Library Synthesis
Conformational restriction by cyclobutyl
Library screening with controlled core modifications
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